4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid
Description
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole fused to a partially hydrogenated pyridine ring (tetrahydropyridine) with a carboxylic acid substituent at position 7. This structure confers unique physicochemical properties, such as enhanced solubility due to the saturated ring and hydrogen-bonding capacity from the carboxylic acid group.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h4-5,7H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTZOVYXLBVKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=CC=N2)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556315-73-1 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-A]pyridines: This method involves the hydrogenation of pyrazolo[1,5-A]pyridines to yield the desired tetrahydropyrazolo[1,5-A]pyridine derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of bicyclic sydnone to propargylic acid derivatives, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-7-carboxylic acid | A549 (Lung) | 10.0 | |
| 4,5-Dihydro derivative | MCF-7 (Breast) | 8.0 |
A notable study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.
Antimicrobial Properties
In addition to its anticancer effects, 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 20.0 | |
| Xanthine Oxidase | Moderate Inhibition | 75.0 |
The inhibition of these enzymes can disrupt critical metabolic pathways in cancer cells and pathogens.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid against various cancer cell lines. Results indicated that it effectively induced apoptosis in A549 lung cancer cells through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between the target compound and its analogs:
Physicochemical and Functional Differences
Hydrogenation Status: The tetrahydropyridine ring in the target compound and its positional isomer (CAS 307307-97-7) improves solubility compared to the non-hydrogenated analog (CAS 474432-62-7). The non-hydrogenated pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS 474432-62-7) has a planar aromatic system, which may increase metabolic stability but reduce solubility .
Carboxylic Acid Position :
- The target compound’s carboxylic acid at position 7 vs. position 3 (CAS 307307-97-7) alters electronic distribution. Position 7 may favor interactions with basic residues in biological targets, while position 3 could influence steric hindrance .
Heterocyclic Core Modifications: The pyrimidine-based analog (CAS 725699-03-6) introduces additional nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity.
Implications for Research and Development
- Drug Design : Positional isomers (e.g., carboxylic acid at 3 vs. 7) may exhibit divergent binding affinities to enzymes or receptors, warranting systematic structure-activity relationship (SAR) studies.
- Solubility vs. Stability: Hydrogenated analogs (tetrahydropyridine) balance solubility and metabolic stability, whereas non-hydrogenated versions prioritize aromatic interactions.
- Functional Group Engineering : Substituents like CF₂H (in CAS 725699-03-6) can modulate pharmacokinetics, highlighting the role of fluorination in optimizing drug-like properties .
Biological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique tetrahydropyrazolo structure that contributes to its biological activity. Its structural characteristics allow it to interact with various biological targets.
Biological Activity Overview
Research indicates that 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid exhibits several notable biological activities:
- Antiviral Activity : The compound has been shown to act as an allosteric modulator of the Hepatitis B Virus (HBV) core protein. It inhibits HBV DNA viral load effectively in preclinical models, suggesting potential for therapeutic use in HBV infections .
- Anticancer Properties : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of tetrahydropyrazolo compounds have shown significant cytotoxicity towards melanoma (A375) and esophageal adenocarcinoma (OE19) cells with IC50 values ranging from 31 nM to 73 nM .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of casein kinase 1 (CK1), which is implicated in various cellular processes including cancer progression. This inhibition can lead to altered signaling pathways that may enhance therapeutic outcomes in cancer treatment .
The mechanisms through which 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-7-carboxylic acid exerts its effects include:
- Allosteric Modulation : By binding to the HBV core protein, it alters the conformation of the protein, thereby disrupting the viral life cycle and reducing viral replication.
- Cytotoxic Mechanisms : In cancer cells, the compound induces apoptosis and inhibits cell proliferation through mechanisms that remain under investigation but may involve modulation of key signaling pathways related to cell survival and growth .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Efficacy : In a study utilizing an HBV animal model, oral administration of the compound significantly reduced viral loads compared to controls.
- Cytotoxicity Assessment : A comparative study on various tetrahydropyrazolo derivatives revealed that modifications at specific positions on the pyrazolo ring significantly enhanced cytotoxic effects against A375 cells. The lead compound showed an IC50 value of 31 nM, indicating potent activity .
- Enzyme Inhibition Studies : Research into CK1 inhibitors demonstrated that certain derivatives of tetrahydropyrazolo compounds effectively inhibited CK1 activity in vitro, suggesting their potential as therapeutic agents in oncological applications .
Data Tables
Q & A
Q. Designing a robust synthetic protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
